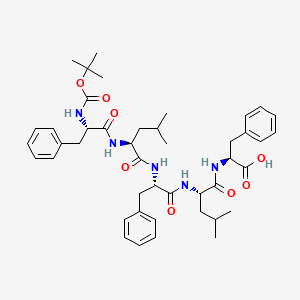

Boc-phe-leu-phe-leu-phe

描述

Synthesis Analysis

The synthesis of peptides containing Boc-protected amino acids and dehydro amino acid residues has been explored in several studies. For instance, the peptide N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 was synthesized through a standard workup procedure, coupling N-Boc-L-Phe-dehydro-Leu-OH to valine methyl ester . Similarly, other peptides such as Boc-Leu-Delta(Z)3Pal-Leu-OMe were synthesized using the Erlenmeyer azlactone method . These methods demonstrate the versatility of peptide synthesis techniques in incorporating both standard and modified amino acids to achieve desired molecular conformations.

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of synthesized peptides. The crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 revealed a β-turn II conformation, characterized by specific backbone torsion angles and an intramolecular hydrogen bond . The crystal structure of Boc-Leu-Delta(Z)3Pal-Leu-OMe also showed an extended conformation, which is a common feature among peptides containing dehydro amino acid residues . These findings highlight the impact of specific amino acid residues on the overall conformation of peptides.

Chemical Reactions Analysis

The studies reviewed do not provide explicit details on the chemical reactions of Boc-protected peptides with dehydro amino acid residues. However, the synthesis methods employed suggest that these peptides can participate in standard peptide coupling reactions, with the potential for further modifications and reactions based on the functional groups present in the side chains and protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are closely related to their molecular structure. For example, the presence of dehydro amino acid residues can influence the peptide's conformation, as seen in the β-turn II conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 . The crystal structures obtained provide insights into the stability of these conformations, which are often stabilized by hydrogen bonds and van der Waals interactions . These properties are crucial for understanding the behavior of peptides in biological systems and their potential applications.

科学研究应用

肾素抑制研究

- CP-71,362,Boc-Phe-Leu-Phe-Leu-Phe 的变体,已被确定为大鼠和狗血浆肾素的有效抑制剂。此化合物在高血压模型中研究肾素-血管紧张素系统具有重要意义,提供了一种有价值的实验工具 (Kleinman 等,1994)。

肽构象研究

- 对含有 Z-脱氢苯丙氨酸残基的异构无环四肽进行的研究,与 Boc-Phe-Leu-Phe-Leu-Phe 密切相关,已进行以研究其溶液构象。这项研究增强了对肽折叠和结构的理解 (Uma 等,2009)。

趋化肽拮抗剂的合成

- Boc-Phe-Leu-Phe-Leu-Phe 及其变体已被合成并研究其作为趋化反应抑制剂的作用。此类肽与理解和潜在调节免疫反应相关 (Day 等,1980)。

研究人中性粒细胞受体

- 已研究 Boc-Phe-Leu-Phe-Leu-Phe 的变体与其与人中性粒细胞甲酰肽受体的相互作用。了解这种相互作用对于理解中性粒细胞反应和免疫系统功能至关重要 (Dalpiaz 等,2001)。

在血管生成抑制中的作用

- N-叔丁氧羰基-Phe-Leu-Phe-Leu-Phe (BOC2),一种相关肽,已被发现抑制肝素结合生长因子的血管生成活性,包括 VEGF-A。这一发现对肿瘤生物学和治疗策略具有重要意义 (Nawaz 等,2018)。

受体介导的趋化性研究

- 对 Boc-Phe-Leu-Phe-Leu-Phe 及其衍生物的研究有助于理解受体介导的趋化性,尤其是在人精子和中性粒细胞的背景下。这些发现对生殖生物学和免疫学至关重要 (Gnessi 等,1985)。

未来方向

The future directions of “Boc-Phe-Leu-Phe-Leu-Phe” involve its potential applications in nanomedicine. Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The peptide’s self-assembly into nanostructures and hydrogels holds substantial promise for the creation of the next generation nanomedicines .

属性

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-LTLCPEALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933330 | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phe-leu-phe-leu-phe | |

CAS RN |

148182-34-7 | |

| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)